molecular formula C16H17NO6S B11508936 (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No.: B11508936
M. Wt: 351.4 g/mol
InChI Key: FGLZLWMUWPJZDW-UHFFFAOYSA-N
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Description

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methyl group, and a benzenesulfonamido group attached to a phenoxyacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxy-5-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is coupled with 4-chlorophenoxyacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamido group can be reduced to a sulfonic acid group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamido group produces a sulfonic acid derivative.

Scientific Research Applications

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: Shares structural similarities but differs in functional groups.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Another related compound with distinct chemical properties.

Uniqueness

2-[4-(5-METHOXY-2-METHYLBENZENESULFONAMIDO)PHENOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[(5-methoxy-2-methylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO6S/c1-11-3-6-14(22-2)9-15(11)24(20,21)17-12-4-7-13(8-5-12)23-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

FGLZLWMUWPJZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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